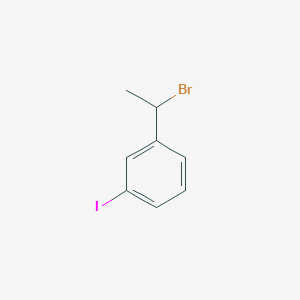

1-(1-Bromoethyl)-3-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIDSREOPOKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Bromoethyl 3 Iodobenzene and Its Key Precursors

Strategies for Regioselective Introduction of Halogen Substituents on Aromatic Rings

Achieving the desired 1,3-disubstitution pattern of iodine and bromine on the benzene (B151609) ring is a critical step in the synthesis of 1-(1-bromoethyl)-3-iodobenzene's precursors. Several classical and modern organic reactions can be employed to control the placement of these halogen atoms.

Electrophilic Aromatic Substitution Approaches for Monohalogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen substituents onto an aromatic ring. byjus.comslideserve.com The regioselectivity of these reactions is governed by the nature of the substituents already present on the ring.

For the synthesis of a precursor like 3-iodotoluene or 3-bromotoluene, direct electrophilic halogenation of toluene can be considered. Toluene's methyl group is an ortho-, para-director. Therefore, direct iodination or bromination of toluene will yield a mixture of ortho- and para-isomers, with the meta-isomer being a minor product. slideserve.comresearchgate.net For instance, the bromination of toluene in 85% acetic acid at 25°C yields approximately 32.9% ortho-bromotoluene, 0.3% meta-bromotoluene, and 66.8% para-bromotoluene. researchgate.net To obtain the meta-substituted precursor, alternative strategies are generally required.

| Reaction | Reagents and Conditions | Major Products | Reference |

| Bromination of Toluene | Br2, 85% Acetic Acid, 25°C | o-bromotoluene, p-bromotoluene | researchgate.net |

| Iodination of Toluene | I2, Nitric Acid | o-iodotoluene, p-iodotoluene | wikipedia.org |

Sequential Halogenation Protocols for Dihalogenated Arenes

Introducing two different halogens in a specific meta-relationship requires a multi-step approach. One strategy involves introducing a meta-directing group to guide the second halogenation, followed by the removal or conversion of the directing group. For example, the nitration of benzene yields nitrobenzene, which upon bromination, gives 3-bromonitrobenzene due to the meta-directing effect of the nitro group. Subsequent reduction of the nitro group would yield 3-bromoaniline. transformationtutoring.com

Alternatively, starting with a substituted aniline, such as 3-iodoaniline or 3-bromoaniline, allows for the introduction of the second halogen via diazotization followed by a Sandmeyer or Gattermann reaction.

Diazonium Salt Chemistry for Aryl Iodides and Bromides

The Sandmeyer and Gattermann reactions are powerful methods for introducing halogens onto an aromatic ring by replacing a diazonium group (-N₂⁺). guidechem.com This approach is particularly useful for synthesizing aryl halides that are not easily accessible through direct halogenation.

The synthesis can commence with a commercially available or synthesized meta-substituted aniline. For example, 3-bromoaniline can be prepared by the controlled bromination of aniline or through the nitration of aniline to 3-nitroaniline followed by reduction. ketonepharma.comketonepharma.com Similarly, 3-iodoaniline can be synthesized by the reduction of 1-iodo-3-nitrobenzene. chemicalbook.com

Once the desired meta-substituted aniline is obtained, it can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). tpu.ruorganic-chemistry.org The resulting diazonium salt can then be treated with a copper(I) halide (Sandmeyer reaction) or copper powder and the corresponding hydrohalic acid (Gattermann reaction) to introduce the second halogen. guidechem.comorgsyn.org For the synthesis of aryl iodides, the diazonium salt is typically treated with potassium iodide. tpu.ruthieme-connect.de

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 3-Bromoaniline | 1. NaNO₂, H₂SO₄2. KI | 1-Bromo-3-iodobenzene | Diazotization-Iodination | guidechem.com |

| 3-Iodoaniline | 1. NaNO₂, H₂SO₄2. CuBr, HBr | 1-Bromo-3-iodobenzene | Sandmeyer Reaction | acs.org |

| 3-Bromo-4-aminotoluene | 1. NaNO₂, H₂SO₄, Ethanol2. Cu powder | 3-Bromotoluene | Diazotization-Reduction | orgsyn.orgchemicalbook.com |

Halogen-Metal Exchange Reactions for Precise Halogen Placement

Halogen-metal exchange is a potent tool in organometallic chemistry for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the exchange of a halogen atom (typically iodine or bromine) with a metal, most commonly lithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective functionalization of dihaloarenes.

For instance, in a molecule like 1,2-dibromobenzene, a halogen-metal exchange can be performed to generate a lithiated intermediate, which can then be quenched with an electrophile. sigmaaldrich.com While not a direct route to 1-bromo-3-iodobenzene, this methodology allows for precise control over substituent placement, which can be valuable in more complex synthetic sequences. Directed ortho-metalation (DoM) is another powerful strategy where a directing group on the aromatic ring guides the deprotonation and subsequent metalation of an adjacent ortho position. wikipedia.orgias.ac.in This can be used to introduce substituents in a highly regioselective manner.

Formation of the 1-Bromoethyl Side Chain

Once the 3-iodophenyl scaffold is in place (e.g., in the form of 3-iodoethylbenzene), the final step is the introduction of the bromine atom at the benzylic position of the ethyl side chain.

Aliphatic Bromination Strategies (e.g., radical bromination, hydrobromination)

The most common method for introducing a bromine atom at the benzylic position of an alkylbenzene is through free-radical bromination. byjus.comchegg.com The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.orglibretexts.org

Radical Bromination: This reaction is typically carried out using bromine (Br₂) in the presence of light or a radical initiator, or more conveniently, with N-bromosuccinimide (NBS) and a radical initiator like AIBN or light. libretexts.orglibretexts.org NBS is often preferred as it provides a low, constant concentration of bromine, which minimizes side reactions. libretexts.orgaskfilo.comaskfilo.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. byjus.com

Hydrobromination of a Styrene Precursor: An alternative, though less direct, route would involve the synthesis of 3-iodostyrene. The subsequent addition of hydrogen bromide (HBr) across the double bond would follow Markovnikov's rule, placing the bromine atom at the more substituted benzylic position to form the 1-bromoethyl group.

A plausible synthetic sequence to this compound would start with a suitable precursor like 3-iodoacetophenone. Reduction of the ketone to an alcohol, followed by conversion to a bromide, or reduction to 3-iodoethylbenzene followed by benzylic bromination, would yield the target compound.

| Reaction | Substrate | Reagents and Conditions | Product | Mechanism | Reference |

| Benzylic Bromination | Ethylbenzene | NBS, light or initiator | 1-Bromo-1-phenylethane | Free Radical | askfilo.comaskfilo.com |

| Benzylic Bromination | Toluene | Br₂, light or heat | Benzyl bromide | Free Radical | chegg.com |

Conversion of Hydroxyl Groups to Bromides

A principal method for synthesizing this compound is through the nucleophilic substitution of a hydroxyl group in the precursor alcohol, 1-(3-iodophenyl)ethanol. This transformation is a cornerstone of organic synthesis, converting a poor leaving group (hydroxide) into a good one, which is then displaced by a bromide ion. Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) followed by a bromide source are commonly employed for this purpose.

The reaction with PBr₃ is particularly effective for primary and secondary alcohols. The mechanism involves the activation of the alcohol's hydroxyl group by the phosphorus atom, forming a good leaving group (a phosphite ester derivative). A bromide ion, released from the PBr₃, then acts as a nucleophile, attacking the electrophilic carbon in an Sₙ2 reaction. This backside attack results in the displacement of the activated hydroxyl group and leads to an inversion of stereochemistry at the chiral center. Given the secondary benzylic nature of 1-(3-iodophenyl)ethanol, this Sₙ2 pathway is highly favored, minimizing the risk of carbocation rearrangements that can occur under strongly acidic conditions.

Table 1: Reagents for Conversion of Secondary Alcohols to Bromides

| Reagent | Typical Conditions | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Pyridine or Et₂O, 0 °C to reflux | Sₙ2 | Inversion |

| Thionyl Bromide (SOBr₂) | Pyridine, 0 °C | Sₙ2 | Inversion |

Stereoselective Formation of the Chiral Bromoethyl Moiety

Achieving stereocontrol in the synthesis of this compound is critical for applications where specific enantiomers are required. The chirality is centered at the carbon atom bearing the bromine. Stereoselective synthesis can be approached through either asymmetric catalysis to create a chiral precursor or by diastereoselective methods that control the introduction of the bromine atom relative to an existing stereocenter.

The most direct route to a chiral final product begins with the enantioselective synthesis of the precursor, 1-(3-iodophenyl)ethanol. This is typically achieved through the asymmetric reduction of the prochiral ketone, 1-(3-iodophenyl)ethanone. A variety of catalytic systems are available for this transformation, offering high yields and excellent enantioselectivities.

Biocatalysis, for instance, provides a highly selective method. The asymmetric reduction of acetophenone derivatives to (S)-aromatic secondary alcohols has been demonstrated using resting cells of Rhodotorula mucilaginosa. researchgate.net Similarly, recombinant E. coli whole cells have been used for the production of chiral alcohols like (R)-1-[3-(trifluoromethyl)phenyl]ethanol with enantiomeric excess (ee) values exceeding 99%. nih.gov

Chemical catalysis offers another powerful alternative. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a well-established method for the asymmetric reduction of prochiral ketones. researchgate.net This method is known for its high enantioselectivity across a broad range of ketone substrates. Reagents prepared from borane and chiral amino alcohols have also been shown to achieve high enantioselectivities, often around 90% ee, in the reduction of various aromatic ketones. researchgate.net

Once the enantiomerically enriched 1-(3-iodophenyl)ethanol is obtained, its conversion to this compound proceeds as described in section 2.2.2.

A diastereoselective approach relies on the influence of an existing stereocenter to guide the formation of a new one. In the context of synthesizing this compound, this principle is applied during the conversion of an enantiopure alcohol to the corresponding bromide.

When an enantiomerically pure sample of (R)- or (S)-1-(3-iodophenyl)ethanol is treated with a reagent like PBr₃, the reaction proceeds via a stereospecific Sₙ2 mechanism. This mechanism dictates that the incoming bromide nucleophile must attack the carbon atom from the side opposite to the leaving group. Consequently, the reaction occurs with a complete inversion of configuration. For example, the bromination of (R)-1-(3-iodophenyl)ethanol will exclusively yield (S)-1-(1-bromoethyl)-3-iodobenzene. This stereospecific conversion is, by definition, a perfectly diastereoselective process, as one diastereomer of the transition state is overwhelmingly favored, leading to a single enantiomer of the product. This method ensures that the high enantiopurity of the precursor alcohol is transferred directly to the final alkyl halide product.

Convergent and Linear Synthesis Pathways to this compound

Convergent syntheses of this compound can be envisioned through modern cross-coupling reactions, particularly those catalyzed by nickel. wikipedia.orgorganic-chemistry.org The Negishi coupling, which joins an organozinc compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgnih.gov

A plausible convergent route could involve the nickel-catalyzed Negishi cross-coupling of a (3-iodophenyl)zinc halide with a 1,1-dihaloethane derivative. The organozinc reagent can be prepared from 1,3-diiodobenzene or 1-bromo-3-iodobenzene. The subsequent reaction with a secondary alkyl electrophile is challenging due to potential side reactions like β-hydride elimination, but nickel-based catalyst systems have shown great success in overcoming these issues. organic-chemistry.orgnih.gov For instance, nickel catalysts paired with specific nitrogen-based ligands can effectively couple secondary alkylzinc halides with aryl iodides. organic-chemistry.org A stereoconvergent approach, where a racemic secondary benzylic bromide is coupled with an organozinc reagent using a chiral nickel catalyst, could also be employed to generate an enantioenriched product directly.

Table 2: Potential Convergent Cross-Coupling Strategies

| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst System (Example) |

|---|---|---|---|

| Negishi Coupling | (3-Iodophenyl)zinc bromide | 1,1-Dibromoethane | NiCl₂(dppp) or similar Ni(II) complex |

| Suzuki Coupling | 3-Iodophenylboronic acid | 1-Bromo-1-chloroethane | Pd(PPh₃)₄ with specific ligands |

A linear synthesis offers a more traditional, step-wise approach. A logical starting material for this pathway is 3-iodoethylbenzene, which can be prepared from 3'-iodoacetophenone via reduction of the carbonyl group. The key transformation is the selective bromination of the benzylic position of the ethyl group.

This is effectively achieved through a free-radical halogenation reaction using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. chemistrysteps.comwikipedia.orgcommonorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond, due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.comlibretexts.orgchadsprep.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over potential electrophilic addition to the aromatic ring. libretexts.org This method directly converts 3-iodoethylbenzene into racemic this compound in a single, efficient step.

Chemo- and Regioselective Control in Multi-Functionalized Precursors

Chemoselectivity, the ability to react with one functional group in the presence of others, and regioselectivity, the control of the position of a new group, are often governed by the electronic and steric properties of the substrate and the nature of the reagents and catalysts employed. For instance, in the synthesis of polysubstituted benzene derivatives, functional groups already present on the ring can direct incoming substituents to specific positions. rsc.org

Modern synthetic strategies often employ domino reactions or one-pot syntheses where multiple transformations occur sequentially without the isolation of intermediates. rsc.org These approaches are not only efficient but can also offer high levels of chemo- and regioselectivity. The choice of catalyst is crucial in these processes. For example, amine-catalyzed reactions have been developed for the synthesis of multi-functionalized CF3-benzenes in a metal-free process, demonstrating excellent control over the placement of substituents. rsc.org

Furthermore, dearomatization-rearomatization strategies have emerged as powerful tools for the dual functionalization of arenes. researchgate.net This approach involves the temporary destruction of the aromatic system to allow for the introduction of new functional groups, followed by the restoration of aromaticity. This method can provide access to complex substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution reactions. researchgate.net

The reaction conditions, including solvent, temperature, and the presence of additives, can also be tuned to favor a specific chemo- or regioisomer. For example, multicomponent reactions can be directed towards different products by altering the reaction conditions, such as using microwave irradiation or sonication. acs.org The development of catalyst-free, one-pot chemo- and regioselective syntheses of polycondensed indoles and imidazoles highlights the potential for achieving high selectivity under mild conditions. mdpi.com

Detailed research findings on selective functionalization are presented in the table below:

| Synthetic Strategy | Key Features | Selectivity Control | Reference |

| Amine-Catalyzed Cascade Reactions | Metal-free, environmentally friendly | Functional group-controlled chemo- and regioselectivity | rsc.org |

| Dearomatization-Functionalization-Rearomatization | Versatile for dual functionalization | Chemo- and regioselective introduction of diverse functional groups | researchgate.net |

| Multicomponent Condensations | Tunable reaction pathways | Control of regio- and chemoselectivity through reaction conditions (temperature, catalyst, energy source) | acs.org |

| Catalyst-Free One-Pot Synthesis | Mild conditions, high efficiency | Inherent chemo- and regioselectivity based on substrate reactivity | mdpi.com |

Reaction Chemistry and Mechanistic Investigations of 1 1 Bromoethyl 3 Iodobenzene

Reactivity of the Aryl Halide Functionalities

The compound 1-(1-Bromoethyl)-3-iodobenzene features two distinct aryl halide functionalities: an aryl-iodine bond and an aryl-bromine bond. The differing electronegativity and bond strengths of iodine and bromine lead to a variance in their reactivity, which can be exploited for selective chemical transformations. The primary reactive sites are the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the benzene (B151609) ring. These sites are susceptible to a range of reactions, including cross-coupling, nucleophilic substitution, organometallic reagent formation, and radical reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at Aryl-Bromine and Aryl-Iodine Centers

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. guidechem.com The presence of two different halogens allows for sequential or selective couplings. The most common of these reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically catalyzed by palladium complexes. guidechem.comresearchgate.net

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.com It is a versatile method for forming biaryl structures. For substrates like 1-bromo-3-iodobenzene, the reaction can be directed to selectively react at the more labile C-I bond. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. researchgate.netlibretexts.org This method is highly effective for the synthesis of arylalkynes. researchgate.net

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Biaryl or Aryl-alkene |

| Heck | Alkene | Pd(0) complex (e.g., Pd(OAc)₂), Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base | Arylalkyne |

A key aspect of the chemistry of di-halogenated benzenes like 1-bromo-3-iodobenzene is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: Ar-I > Ar-Br > Ar-Cl. libretexts.orglibretexts.org

This reactivity trend is attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily and often under milder conditions than the C-Br bond. researchgate.net This chemoselectivity allows for the stepwise functionalization of the molecule. For instance, a Sonogashira or Suzuki-Miyaura coupling can be performed selectively at the iodine position by using appropriate reaction conditions (e.g., lower temperatures), leaving the bromine atom intact for a subsequent, different cross-coupling reaction under more forcing conditions. taylorandfrancis.comnih.gov This selective approach is a powerful tool in the synthesis of complex, multi-substituted aromatic compounds. guidechem.com

The efficiency and selectivity of cross-coupling reactions are heavily dependent on the design of the palladium catalyst and the associated ligands. While simple catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective, modern catalyst design focuses on overcoming challenges such as catalyst deactivation and enabling reactions for less reactive halides. libretexts.orgnih.gov

Phosphine Ligands: The electronic and steric properties of phosphine ligands play a critical role. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (tBu₃P), can enhance the rate of oxidative addition, particularly for less reactive aryl bromides, and promote the reductive elimination step. nih.gov Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also commonly employed to stabilize the palladium center. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysts. They form very stable complexes with palladium and often exhibit high catalytic activity, even for challenging substrates like aryl chlorides. organic-chemistry.org

Phosphine-Free Catalysts: Research has also focused on developing phosphine-free catalyst systems to reduce cost and toxicity. Catalysts supported by nitrogen-based ligands or even ligandless systems (where the solvent or reactants may coordinate to palladium) have been successfully used in Heck and Suzuki reactions. organic-chemistry.orgnih.gov In some cases, palladium nanoparticles immobilized on a support can serve as recyclable, heterogeneous catalysts. organic-chemistry.org

Table 2: Examples of Catalyst Systems in Cross-Coupling

| Catalyst/Ligand Type | Example(s) | Application Notes |

|---|---|---|

| Palladium-Phosphine | Pd(PPh₃)₄, PdCl₂(dppf) | Widely used, versatile for various couplings. libretexts.orgnih.gov |

| Bulky, Electron-Rich Phosphines | P(t-Bu)₃ | Effective for less reactive aryl bromides and chlorides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | High stability and activity, good for challenging couplings. organic-chemistry.org |

| Phosphine-Free | Pd(OAc)₂, Pd(L-proline)₂ | Lower cost, often used in specific applications like Heck reactions. organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a halide on an aromatic ring. wikipedia.org Unlike nucleophilic substitution on alkyl halides (SN1 and SN2), SNAr reactions on unactivated aryl halides like 1-bromo-3-iodobenzene are generally unfavorable. chemistrysteps.comlibretexts.org

The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org However, this pathway requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. wikipedia.orgchemistrysteps.com Since this compound lacks such activating groups, it is generally inert to the standard SNAr mechanism.

An alternative pathway is the elimination-addition, or "benzyne," mechanism. This occurs under very strong basic conditions (e.g., using sodium amide, NaNH₂). chemistrysteps.comdalalinstitute.com The strong base abstracts a proton ortho to one of the halogens, leading to the elimination of the halide and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. youtube.com This pathway is less common and requires forcing conditions.

Organometallic Reagent Formation (e.g., Grignard, Organolithium, Organocopper)

Aryl halides are common precursors for the synthesis of highly useful organometallic reagents. mt.comfishersci.ca In these reactions, the polarity of the carbon atom attached to the halogen is inverted from electrophilic to strongly nucleophilic. libretexts.orglibretexts.org

Grignard Reagents: The reaction of an aryl halide with magnesium metal in an ether solvent (like diethyl ether or THF) yields an aryl magnesium halide, known as a Grignard reagent (ArMgX). wikipedia.orgmnstate.edu The reactivity of halides for Grignard formation is I > Br > Cl. libretexts.orgmsu.edu Therefore, reacting 1-bromo-3-iodobenzene with one equivalent of magnesium would likely lead to the selective formation of the Grignard reagent at the more reactive iodine position.

Organolithium Reagents: Similarly, organolithium reagents (ArLi) can be prepared by reacting the aryl halide with lithium metal, typically in a hydrocarbon solvent. masterorganicchemistry.comuniurb.it An alternative and more common method is halogen-metal exchange, where an aryl halide is treated with an existing alkyllithium reagent (like n-butyllithium), often at very low temperatures. wikipedia.org The C-I bond is significantly more reactive in this exchange than the C-Br bond, allowing for the selective formation of 3-bromophenyllithium. taylorandfrancis.comwikipedia.org Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. fishersci.com

Organocopper Reagents: Organocopper reagents, such as lithium diarylcuprates (Gilman reagents), are typically prepared from organolithium precursors via transmetalation with a copper(I) salt like copper(I) iodide (CuI). wikipedia.org These reagents are softer nucleophiles than Grignard or organolithium reagents and are used in specific applications like conjugate additions and coupling reactions.

Radical Reactions Involving Aryl Halides

Aryl halides can participate in radical reactions, most commonly in reductive dehalogenation or radical cyclization processes. A standard method for these transformations involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org

The reaction proceeds via a radical chain mechanism:

Initiation: Thermal decomposition of AIBN generates initial radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The Bu₃Sn• radical reacts with the aryl halide, abstracting the halogen atom to form a stable tin-halogen bond and a new aryl radical (Ar•). The C-I bond is cleaved preferentially over the C-Br bond due to its lower bond energy. The resulting aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated arene and regenerating the Bu₃Sn• radical, which continues the chain. libretexts.org

This methodology can be used for the selective reduction of the aryl-iodine bond in 1-bromo-3-iodobenzene, leaving the aryl-bromine bond intact.

Reactivity of the Chiral 1-Bromoethyl Side Chain

The 1-bromoethyl group is a secondary benzylic halide. This structural feature is crucial as it allows the carbon atom bonded to the bromine to participate in reactions that proceed via both bimolecular and unimolecular pathways. The adjacent phenyl ring plays a significant role in stabilizing reaction intermediates, thereby influencing the reaction rates and mechanisms.

As a secondary benzylic halide, this compound is capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. The dominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). quora.comstackexchange.com This backside attack leads to an inversion of the stereochemical configuration at the chiral center. quora.comstackexchange.comresearchgate.net Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate. msu.eduyoutube.com In the case of this compound, this results in a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. The planar carbocation is then attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products. msu.eduyoutube.com The SN1 mechanism is favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol), and lower concentrations of the nucleophile.

SN2' reactions are not relevant for this substrate as they require an allylic system.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Favored by 2° benzylic (stabilized carbocation) | Possible for 2° benzylic (some steric hindrance) |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, I⁻, RS⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization/Partial Racemization | Complete Inversion of Configuration |

| Intermediate | Resonance-stabilized carbocation | Pentacoordinate transition state |

SN2 reactions are stereospecific, meaning that a specific stereoisomer of the reactant will yield a specific stereoisomer of the product. quora.comstackexchange.com For this compound, an SN2 reaction will always proceed with inversion of configuration. quora.comstackexchange.comresearchgate.net If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This occurs because the nucleophile must approach the carbon atom from the side opposite the leaving group, effectively pushing the other three substituents to the other side, much like an umbrella inverting in the wind. researchgate.net

To achieve a high degree of stereochemical control and favor the formation of a single enantiomeric product, reaction conditions must be carefully selected to promote the SN2 mechanism while suppressing the competing SN1 pathway, which leads to racemization. msu.edu Key strategies include:

Using a high concentration of a strong, non-bulky nucleophile: This increases the rate of the bimolecular SN2 reaction relative to the unimolecular SN1 ionization step.

Employing a polar aprotic solvent: These solvents solvate the cation but not the anionic nucleophile, enhancing the nucleophile's reactivity.

Maintaining a lower reaction temperature: Higher temperatures can provide the energy needed for the C-Br bond to break, favoring the SN1/E1 pathways.

Elimination reactions are often in competition with nucleophilic substitutions. In these reactions, a hydrogen atom from the methyl group and the bromine atom from the benzylic carbon are removed, resulting in the formation of 3-iodostyrene.

The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) which are poor nucleophiles, and by higher temperatures. The reaction kinetics are second-order, depending on the concentration of both the substrate and the base.

The E1 (unimolecular elimination) mechanism proceeds in two steps, sharing the same initial carbocation formation step as the SN1 reaction. Following the formation of the resonance-stabilized benzylic carbocation, a weak base (which can be the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored by conditions that promote carbocation formation, such as the use of a weak base and polar protic solvents, and are often promoted by heat. Since the E1 and SN1 pathways share a common intermediate, they are frequent competitors.

Carbocation intermediates, such as those formed during SN1 and E1 reactions, are susceptible to rearrangement to form a more stable carbocation. However, for this compound, rearrangement of the carbocation is highly unlikely. The intermediate formed is a secondary benzylic carbocation, which is already significantly stabilized by resonance with the phenyl ring. A 1,2-hydride shift from the adjacent methyl group would lead to a primary carbocation, which is substantially less stable. Therefore, rearrangement pathways are not considered significant for this substrate.

The carbon-bromine bond of the ethyl side chain can undergo homolytic cleavage to form a free radical. This process is typically initiated by heat or light in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). The resulting intermediate is a secondary benzylic radical, which, like the carbocation, is stabilized by resonance with the aromatic ring.

A common radical reaction for alkyl halides is reductive dehalogenation. In the presence of a radical initiator and a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), the bromine atom is abstracted by the tributyltin radical to form the benzylic radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (3-ethyliodobenzene) and regenerating the tributyltin radical to continue the chain reaction.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Interplay Between Aryl Halogen and Aliphatic Halogen Reactivity

A key feature of this compound is the presence of two different types of carbon-halogen bonds, which exhibit markedly different reactivities. This allows for selective manipulation of one site over the other.

The aliphatic C(sp³)-Br bond is susceptible to nucleophilic substitution and elimination reactions as described above. In contrast, the aromatic C(sp²)-I bond is generally unreactive under these conditions. quora.com Several factors contribute to the inertness of the aryl halide bond towards SN1 and SN2 reactions:

Hybridization: The C-I bond involves an sp² hybridized carbon, which is shorter and stronger than an sp³ carbon-halogen bond.

Resonance: The lone pairs on the iodine atom can delocalize into the aromatic π-system, giving the C-I bond partial double-bond character, making it harder to break. quora.com

Steric Hindrance: The benzene ring sterically blocks the backside attack required for an SN2 reaction. quora.com

Carbocation Instability: The formation of an aryl cation (required for an SN1 reaction) is highly unfavorable.

This differential reactivity is synthetically useful. For instance, a nucleophile can be used to displace the bromine on the side chain without affecting the iodine on the ring.

Conversely, the aryl iodide is the more reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The reactivity of aryl halides in the key oxidative addition step of these catalytic cycles generally follows the order C-I > C-Br > C-Cl, which is inversely related to the bond strength. The C-I bond is the weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0). Under these conditions, it is possible to selectively form a new carbon-carbon or carbon-heteroatom bond at the aromatic position while leaving the alkyl bromide group intact, provided the reaction conditions are carefully controlled.

| Property | Aliphatic C-Br Bond | Aromatic C-I Bond |

|---|---|---|

| Carbon Hybridization | sp³ | sp² |

| Typical Reactions | SN1, SN2, E1, E2, Radical Reduction | Transition-Metal Cross-Coupling, Nucleophilic Aromatic Substitution (if activated) |

| Reactivity to Nucleophiles | High | Very Low (unless activated) |

| Relative Bond Strength | Weaker | Stronger (partial double bond character) |

| Reactivity in Cross-Coupling | Less reactive than C-I | Highly reactive (weaker bond) |

Electronic and Steric Influence on Reaction Selectivity

The reaction selectivity of this compound is a nuanced interplay of the electronic and steric properties of its constituent parts. The benzene ring is substituted with two halogen atoms, iodine and bromine, and a 1-bromoethyl group. Both halogen substituents are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing nature. However, they are ortho-, para-directing because of resonance effects where their lone pairs can donate electron density to the ring.

The 1-bromoethyl group can influence the reactivity of the aromatic ring through weak inductive and hyperconjugation effects. More significantly, this group introduces a primary site for nucleophilic substitution and elimination reactions. The reactivity of this benzylic bromide is enhanced due to the stabilization of potential carbocation or radical intermediates by the adjacent phenyl ring.

Steric hindrance plays a crucial role in directing the approach of reagents. For reactions at the aromatic ring, the bulky iodo and 1-bromoethyl groups can sterically hinder the ortho positions, potentially favoring reaction at the less encumbered positions. In nucleophilic substitution reactions at the benzylic carbon, the steric bulk of the incoming nucleophile can influence the reaction pathway, favoring an SN2 mechanism for smaller nucleophiles and potentially an SN1 or elimination pathway for bulkier ones.

The differential reactivity of the carbon-halogen bonds is a key factor in chemoselective transformations. The C-I bond is generally more reactive than the C-Br bond in cross-coupling reactions due to its lower bond dissociation energy. This allows for selective functionalization at the 3-position of the benzene ring.

| Reactive Site | Electronic Influence | Steric Influence | Favored Reactions |

|---|---|---|---|

| Benzylic Bromide (C-Br) | Stabilization of carbocation/radical intermediates by the phenyl ring. | Steric bulk of the nucleophile can dictate the substitution/elimination pathway. | SN1, SN2, E1, E2 |

| Aryl Iodide (C-I) | Lower bond dissociation energy compared to C-Br. | Less significant than the bromoethyl group in directing aromatic substitution. | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |

| Aryl Bromide (C-Br) | Higher bond dissociation energy compared to C-I. | Less significant than the bromoethyl group in directing aromatic substitution. | Cross-coupling reactions under more forcing conditions. |

Cascade and Tandem Reactions Leveraging Multiple Reactive Sites

The presence of multiple reactive centers in this compound makes it an ideal substrate for cascade and tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single pot. These reactions offer a powerful strategy for the rapid construction of complex molecular architectures.

A potential cascade reaction could be initiated by a selective cross-coupling reaction at the more reactive C-I bond. The newly introduced functional group could then participate in an intramolecular reaction with the 1-bromoethyl moiety. For example, a Suzuki coupling to introduce a vinyl group at the 3-position could be followed by an intramolecular Heck-type reaction or a radical cyclization involving the benzylic bromide.

Alternatively, a reaction could be initiated at the 1-bromoethyl group. For instance, conversion of the bromide to an organometallic species could be followed by an intramolecular coupling with one of the aryl halides. Tandem cross-coupling reactions are also feasible, where sequential but distinct catalytic cycles are employed to functionalize the C-I and C-Br bonds in a controlled manner.

| Initiating Reaction | Subsequent Reaction(s) | Potential Product Class |

|---|---|---|

| Selective cross-coupling at C-I | Intramolecular substitution or cyclization involving the bromoethyl group | Fused polycyclic compounds |

| Nucleophilic substitution at the bromoethyl group | Intramolecular cross-coupling with C-I or C-Br | Cyclophanes or other macrocycles |

| Sequential cross-coupling reactions | Stepwise functionalization of C-I and then C-Br bonds | Highly substituted aromatic compounds |

Mechanistic Studies and Kinetic Analysis

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the reaction mechanisms of this compound. For reactions involving the 1-bromoethyl group, the formation of a benzylic carbocation is a key intermediate in SN1 and E1 pathways. pearson.com This carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. The presence of electron-withdrawing iodine and bromine atoms on the ring would slightly destabilize this carbocation compared to unsubstituted (1-bromoethyl)benzene.

In SN2 reactions, a pentacoordinate transition state is the key intermediate. For radical reactions, such as those initiated by light or radical initiators, a resonance-stabilized benzylic radical would be the primary intermediate.

Reactions at the aryl halide positions, particularly transition-metal-catalyzed cross-coupling reactions, proceed through a series of organometallic intermediates. These typically involve oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation and reductive elimination. The nature of these intermediates is highly dependent on the catalyst system and reaction conditions.

Neighboring group participation by the iodine atom is a possibility in reactions at the benzylic center. The iodine, with its lone pairs, could potentially act as an internal nucleophile to displace the bromide, forming a cyclic halonium ion intermediate. This would lead to retention of stereochemistry in the final product.

Transition State Analysis and Reaction Rate Determination

The determination of reaction rates and the analysis of transition states provide quantitative insights into the reactivity of this compound. Kinetic studies on the solvolysis of analogous substituted (1-bromoethyl)benzenes can be used to infer the stability of the transition state leading to the benzylic carbocation. The rate of SN1 reactions is dependent on the stability of this carbocation, and therefore, the electronic effects of the iodo and bromo substituents on the ring will influence the reaction rate.

The Hammett equation can be a useful tool to quantify the electronic effects of the meta-substituents on the reaction rate. For SN1 solvolysis, a negative rho (ρ) value is expected, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state. The iodo and bromo substituents, being electron-withdrawing, would be expected to decrease the rate of carbocation formation compared to the unsubstituted analogue.

Computational chemistry can be employed to model the transition states of various possible reactions. For example, DFT calculations can provide the geometries and energies of the transition states for SN1, SN2, E1, and E2 pathways at the benzylic position, helping to predict the most likely reaction mechanism under different conditions.

| Reaction Type | Expected Influence of Iodo and Bromo Substituents on Rate | Key Factors in Transition State Stability |

|---|---|---|

| SN1 | Rate decrease due to inductive electron withdrawal. | Stability of the benzylic carbocation. |

| SN2 | Minor electronic effect; steric hindrance from the iodo group may play a role. | Steric accessibility of the benzylic carbon. |

| E1 | Rate decrease, similar to SN1. | Stability of the benzylic carbocation. |

| E2 | Electronic effects on the acidity of the benzylic proton. | Antiperiplanar arrangement of the proton and leaving group. |

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism and selectivity for reactions involving this compound. For reactions at the benzylic position, the polarity of the solvent is a critical factor in the competition between SN1/E1 and SN2/E2 pathways.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are effective at solvating both cations and anions. They strongly favor SN1 and E1 reactions by stabilizing the carbocation intermediate and the bromide leaving group. pearson.com In contrast, polar aprotic solvents, such as acetone, DMSO, and DMF, are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the bimolecular SN2 and E2 mechanisms. Nonpolar solvents would generally disfavor all of these ionic reactions.

The nucleophilicity versus basicity of the reagent is also influenced by the solvent. In protic solvents, smaller, more electronegative nucleophiles are heavily solvated, reducing their nucleophilicity and favoring elimination. In aprotic solvents, nucleophilicity often correlates more closely with basicity.

| Solvent Type | Characteristics | Favored Mechanism(s) | Reasoning |

|---|---|---|---|

| Polar Protic (e.g., Ethanol, Water) | Can hydrogen bond; solvates both cations and anions well. | SN1, E1 | Stabilization of the carbocation intermediate and the leaving group. |

| Polar Aprotic (e.g., Acetone, DMSO) | Does not hydrogen bond; solvates cations well, but not anions. | SN2, E2 | Enhances the reactivity of the nucleophile/base. |

| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant; poor solvation of ions. | Radical reactions | Does not favor the formation of ionic intermediates. |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 1 Bromoethyl 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 1-(1-Bromoethyl)-3-iodobenzene would be expected to show distinct signals for the protons in the aliphatic (bromoethyl) and aromatic regions.

Aliphatic Region: The bromoethyl group would exhibit two signals:

A quartet for the methine proton (-CHBr), shifted downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. Its multiplicity arises from the coupling with the three protons of the methyl group.

A doublet for the methyl protons (-CH₃), located upfield. Its multiplicity is due to coupling with the single methine proton.

Aromatic Region: The disubstituted benzene (B151609) ring would display a complex pattern of signals. The four aromatic protons would be chemically non-equivalent, and their chemical shifts would be influenced by the electron-withdrawing effects of the bromo and iodo substituents. The substitution pattern (meta) would lead to characteristic coupling patterns.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHBr- | 5.2 - 5.5 | Quartet (q) | ~7 |

| -CH₃ | 1.9 - 2.2 | Doublet (d) | ~7 |

| Aromatic H | 7.0 - 8.0 | Multiplets (m) | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms due to the lack of symmetry.

Aliphatic Carbons: Two signals would appear for the bromoethyl group: one for the methine carbon (-CHBr) and one for the methyl carbon (-CH₃). The carbon attached to the bromine would be significantly downfield.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbons directly attached to the bromine and iodine atoms (C-Br and C-I) would have their chemical shifts significantly influenced by the halogen atoms. The other four aromatic carbons would also show distinct chemical shifts based on their position relative to the substituents.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHBr- | 45 - 55 |

| -CH₃ | 20 - 30 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-Br | 120 - 130 |

| Other Aromatic C-H | 125 - 140 |

| Aromatic C-CHBr | 140 - 150 |

2D NMR techniques are powerful tools for establishing the complete structure of a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton of the bromoethyl group and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the bromoethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the attachment of the bromoethyl group to the benzene ring by showing a correlation between the methine proton and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to confirm the stereochemistry of the molecule if chiral centers were present and to understand the preferred conformation.

While ¹⁹F NMR is not directly applicable here, the principles of halogen NMR can be discussed. Nuclei like ⁷⁹Br, ⁸¹Br, and ¹²⁷I are quadrupolar, which leads to very broad NMR signals, making them difficult to observe with standard NMR spectrometers. Therefore, direct detection of bromine or iodine by NMR is not a routine method for structural elucidation of such compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule.

HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula. The presence of bromine is characterized by an isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M and M+2).

Hypothetical HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₈H₈⁷⁹BrI]⁺ | 337.8905 | (Hypothetical) |

| [C₈H₈⁸¹BrI]⁺ | 339.8885 | (Hypothetical) |

The fragmentation in the mass spectrum would likely involve the loss of a bromine radical (Br•), an iodine radical (I•), or a hydrogen bromide molecule (HBr). The cleavage of the ethyl group would also be expected, leading to characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound, the molecule would first be ionized, often by electron impact (EI), to form a molecular ion (M⁺•). This molecular ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of bromine and iodine isotopes (⁷⁹Br/⁸¹Br and ¹²⁷I) would lead to characteristic isotopic patterns for bromine-containing fragments.

Key Fragmentation Pathways:

Alpha-Cleavage: The most favorable cleavage for alkyl-substituted aromatic rings is typically at the benzylic position. youtube.com This would involve the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation.

Halogen Loss: The C-Br and C-I bonds are relatively weak and can cleave to lose a bromine or iodine radical, respectively.

Rearrangement: The initial benzylic carbocation can rearrange to form a highly stable tropylium ion (C₇H₆⁺), a common feature in the mass spectra of alkylbenzenes. youtube.com

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 360/362 | [C₈H₈BrI]⁺• | C₈H₈⁷⁹BrI / C₈H₈⁸¹BrI | Molecular Ion (M⁺•) |

| 345/347 | [C₇H₅BrI]⁺ | C₇H₅⁷⁹BrI / C₇H₅⁸¹BrI | M⁺• - •CH₃ (Alpha-Cleavage) |

| 281 | [C₈H₈I]⁺ | C₈H₈I | M⁺• - •Br |

| 233 | [C₈H₈Br]⁺ | C₈H₈⁷⁹Br / C₈H₈⁸¹Br | M⁺• - •I |

| 154 | [C₆H₄I]⁺ | C₆H₄I | Loss of C₂H₄Br |

| 104 | [C₈H₈]⁺ | C₈H₈ | M⁺• - •Br - •I |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion rearrangement |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). These absorptions are highly specific to the types of bonds present.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (e.g., from a laser). While most light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the key vibrational modes would be associated with the substituted benzene ring, the aliphatic ethyl group, and the carbon-halogen bonds.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Description |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Stretching of C-H bonds on the benzene ring. |

| 2990-2850 | Aliphatic C-H Stretch | IR, Raman | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |

| 1600-1450 | Aromatic C=C Stretch | IR, Raman | In-plane stretching of the carbon-carbon double bonds within the benzene ring. |

| 900-670 | Aromatic C-H Bend | IR | Out-of-plane bending ("wagging") of C-H bonds, characteristic of substitution pattern. |

| 600-500 | C-Br Stretch | IR, Raman | Stretching vibration of the carbon-bromine bond. |

| 500-400 | C-I Stretch | IR, Raman | Stretching vibration of the carbon-iodine bond. |

X-ray Crystallography for Absolute Stereochemistry Determination (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

The compound this compound contains a stereocenter at the carbon atom bonded to the bromine. Therefore, it exists as a pair of enantiomers (R and S forms). If a single crystal of one enantiomer could be isolated and analyzed by X-ray crystallography, its absolute configuration could be determined without ambiguity.

As of this writing, a public-domain crystal structure for this compound is not available. However, if such an analysis were performed, it would yield a detailed structural model including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The precise x, y, and z positions of every atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between bonds.

Absolute Configuration: The determination of the R or S configuration at the chiral center, typically achieved using anomalous dispersion effects.

Advanced Imaging Techniques for Molecular-Level Structural Analysis (e.g., Atomic Force Microscopy)

Advanced imaging techniques like Atomic Force Microscopy (AFM) can provide direct visualization of molecules at the nanoscale. AFM operates by scanning a sharp tip over a surface. The forces between the tip and the surface are measured to create a topographical image.

While AFM is more commonly used for imaging large macromolecules or surfaces, high-resolution AFM (HR-AFM) has the potential to visualize the structure of smaller organic molecules, particularly when they are arranged in an ordered fashion on a flat substrate (e.g., a self-assembled monolayer).

A study utilizing AFM for this compound has not been identified in the current literature. Theoretically, if the molecules were deposited on a suitable substrate, AFM could potentially be used to:

Visualize Molecular Arrangement: Determine how the molecules pack together on a surface.

Confirm Molecular Dimensions: Provide an estimate of the size and shape of individual molecules.

Probe Intermolecular Interactions: By analyzing the packing and orientation, inferences could be made about the forces between adjacent molecules.

However, resolving the individual atoms within a small molecule like this compound remains a significant challenge and is at the cutting edge of current AFM capabilities.

Based on a thorough review of available scientific literature, there is a significant lack of specific computational and theoretical research focused solely on the compound This compound . While computational methods are widely applied to study related aromatic compounds, dedicated studies detailing the electronic structure, molecular geometry, reaction pathways, and simulated spectroscopic properties of this particular molecule could not be located in the public domain.

Therefore, it is not possible to provide a detailed article that adheres to the specific outline requested, as the primary research data for the following sections are not available:

Computational and Theoretical Investigations of 1 1 Bromoethyl 3 Iodobenzene

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

General principles of computational chemistry could be used to hypothesize the properties of 1-(1-Bromoethyl)-3-iodobenzene. For instance, Density Functional Theory (DFT) would be a suitable method for optimizing its molecular geometry and calculating its electronic properties. Molecular orbital analysis would likely focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its reactivity. Modeling reaction pathways could predict the outcomes of nucleophilic substitution or elimination reactions, and simulations could estimate its NMR spectrum. However, without specific published research, any such discussion would be speculative and not based on established scientific findings as required.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers. This is typically achieved by systematically rotating the single bonds, particularly the C-C bond connecting the ethyl group to the benzene (B151609) ring and the C-Br bond. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to calculate the energies of these different spatial arrangements. The results would reveal the most energetically favorable conformations (local and global minima) and the energy barriers for rotation between them.

Table 1: Hypothetical Energy Profile of this compound Conformers This table is illustrative and not based on published experimental or computational data.

| Conformer | Dihedral Angle (I-C-C-Br) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-clinal (Gauche) | +60° | 5.2 | 17.5 |

Studies on Non-Covalent Interactions (e.g., Halogen Bonding)

The presence of both iodine and bromine atoms on the this compound molecule makes it a prime candidate for engaging in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom, being larger and more polarizable than bromine, would be the more potent halogen bond donor.

Theoretical studies would investigate the formation of halogen bonds between this compound and various Lewis bases (e.g., nitrogen or oxygen-containing molecules). Computational methods would be used to calculate the strength, geometry, and nature of these interactions. Analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis could further characterize the electron density distribution and orbital interactions that define the halogen bond. These studies would be crucial for understanding how the molecule might interact with other molecules in a condensed phase or in biological systems.

Advanced Synthetic Applications of 1 1 Bromoethyl 3 Iodobenzene As a Building Block

Synthesis of Complex Organic Molecules

Creation of Biaryl Systems

No specific research data was found detailing the use of 1-(1-Bromoethyl)-3-iodobenzene in the synthesis of biaryl systems through methods such as Suzuki, Stille, or other cross-coupling reactions.

Introduction of Diverse Functional Groups via Cross-Coupling

There is no available literature demonstrating the selective cross-coupling of the bromo- or iodo- moieties of this compound to introduce other functional groups.

Construction of Heterocyclic Architectures

Information on the application of this compound as a precursor in the synthesis of heterocyclic compounds is not present in the surveyed scientific literature.

Role in Materials Science

Precursor for Optoelectronic Materials

No studies were identified that describe the use of this compound as a precursor or intermediate in the development of materials for optoelectronic applications.

Building Block for Functional Polymers

Research detailing the incorporation of this compound into polymer chains to create functional polymers is not available.

Preparation of Labeled Compounds for Mechanistic Probes (e.g., isotopic labeling)

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments through a chemical reaction, providing invaluable insights into reaction mechanisms. researchgate.net this compound serves as a versatile platform for the introduction of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). These labeled compounds can then be used as mechanistic probes to elucidate complex reaction pathways.

The selective reactivity of the different halogen atoms in this compound allows for targeted isotopic labeling. For instance, the iodo group is more reactive towards certain organometallic reagents and in cross-coupling reactions compared to the bromo group. This differential reactivity can be exploited to introduce an isotopic label at a specific position.

A common strategy for deuterium labeling involves the use of a deuterated reagent in a halogen-metal exchange reaction followed by quenching with a proton source, or vice versa. For example, a deuterated version of this compound could be synthesized to study the kinetic isotope effect in a reaction involving the cleavage of a C-H bond at a specific position on the aromatic ring.

While specific literature on the isotopic labeling of this compound is not abundant, the principles can be extrapolated from its parent compound, 1-bromo-3-iodobenzene. A deuterated analogue, 1-bromo-3-iodobenzene-d4, is commercially available and serves as a testament to the feasibility of isotopic labeling of this structural motif.

Table 1: Examples of Potential Isotopically Labeled this compound Derivatives and Their Mechanistic Applications

| Labeled Compound | Isotope Position | Potential Mechanistic Study |

| 1-(1-Bromoethyl)-3-iodo-[2,4,5,6-²H₄]benzene | Aromatic Ring | Elucidation of reaction mechanisms involving electrophilic aromatic substitution or metalation of the benzene (B151609) ring. |

| 1-(1-Bromo-[1-¹³C]ethyl)-3-iodobenzene | Ethyl Group (C1) | Investigation of reaction pathways at the benzylic position, such as nucleophilic substitution or elimination reactions. |

| 1-(1-Bromo-[2-¹⁴C]ethyl)-3-iodobenzene | Ethyl Group (C2) | Radiotracing studies to follow the metabolic fate of the ethyl side chain in biological systems. |

| 1-(1-Bromoethyl)-[3-¹³¹I]iodobenzene | Iodo Position | Probing the mechanism of reactions involving the carbon-iodine bond, such as Suzuki or Sonogashira couplings. |

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound's structure and the subsequent evaluation of its chemical reactivity or biological activity is a cornerstone of structure-reactivity relationship (SAR) studies. This compound provides a versatile template for the synthesis of a wide array of analogues and derivatives, enabling a thorough investigation of how structural changes influence reactivity.

The three distinct reactive sites on the molecule can be independently or sequentially modified. For instance, the iodo group can be selectively transformed via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents at the 3-position. Subsequently, the bromo group can be targeted under different reaction conditions. The bromoethyl group offers another point of diversification, allowing for nucleophilic substitution, elimination, or conversion to other functional groups.

This systematic approach allows for the generation of a library of compounds with tailored electronic and steric properties. By correlating the structural features of these analogues with their observed reactivity in a particular chemical transformation, a comprehensive understanding of the underlying structure-reactivity relationships can be established.

For example, a series of 3-aryl substituted 1-(1-bromoethyl)benzenes could be synthesized from this compound via a Suzuki coupling reaction. The reactivity of the bromoethyl group in these analogues could then be studied as a function of the electronic properties of the substituent on the newly introduced aryl ring.

Table 2: Hypothetical Analogues of this compound and Their Potential Impact on Reactivity

| Analogue | Modification | Expected Impact on Reactivity of the Bromoethyl Group |

| 1-(1-Bromoethyl)-3-(4-methoxyphenyl)benzene | Electron-donating group at the 3-position | Increased electron density on the benzene ring may slightly decrease the electrophilicity of the benzylic carbon, potentially slowing down Sₙ1-type reactions. |

| 1-(1-Bromoethyl)-3-(4-nitrophenyl)benzene | Electron-withdrawing group at the 3-position | Decreased electron density on the benzene ring may increase the electrophilicity of the benzylic carbon, potentially accelerating Sₙ2-type reactions. |

| 1-(1-Bromoethyl)-3-(2-methylphenyl)benzene | Sterically bulky group at the 3-position | Steric hindrance near the reaction center could impede the approach of nucleophiles, slowing down substitution reactions. |

| 1-(1-Azidoethyl)-3-iodobenzene | Substitution of the bromoethyl group | Introduction of a different functional group allows for the exploration of a completely different set of chemical transformations (e.g., click chemistry). |

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-(1-Bromoethyl)-3-iodobenzene will likely focus on environmentally benign and high-yielding methodologies. Current synthetic approaches to halogenated aromatics often rely on harsh reagents and produce significant waste. Future research could explore:

Greener Bromination and Iodination Techniques: Development of methods that utilize less toxic halogenating agents and catalytic systems to reduce environmental impact.

One-Pot Syntheses: Designing a synthesis that allows for the sequential introduction of the bromo, iodo, and bromoethyl groups in a single reaction vessel to improve efficiency and reduce waste.

A comparative look at potential synthetic strategies highlights the push towards more sustainable practices:

| Synthetic Strategy | Traditional Approach | Potential Sustainable Approach |

| Halogenation | Use of elemental bromine and iodine | Catalytic halogenation with halide salts |

| Solvent Use | Chlorinated solvents | Bio-based or recyclable solvents |

| Purification | Chromatography | Crystallization or solvent extraction |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique arrangement of functional groups in this compound opens the door to a wide array of chemical transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key area for exploration. Future research will likely focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate the C-I or C-Br bond, allowing for the stepwise introduction of different functional groups. This would enable the synthesis of highly complex and unsymmetrical molecules.

Intramolecular Cyclizations: Investigating the possibility of using the bromoethyl group to participate in intramolecular reactions with substituents introduced at the iodo or bromo positions, leading to the formation of novel heterocyclic compounds.

Photochemical and Electrochemical Activations: Exploring the use of light or electricity to initiate unique reactions that are not accessible through traditional thermal methods.

Advancements in Stereoselective Control for Complex Architectures

The bromoethyl group in this compound contains a chiral center, making stereoselective synthesis a critical area of future research. The ability to control the three-dimensional arrangement of atoms is paramount for applications in pharmaceuticals and materials science. Key research directions include:

Asymmetric Synthesis: Developing chiral catalysts or auxiliaries that can direct the formation of a single enantiomer of this compound during its synthesis.

Stereospecific Reactions: Investigating reactions at the chiral center that proceed with a high degree of stereochemical fidelity, allowing for the transfer of chirality to subsequent products.

Chiral Resolution: Exploring efficient methods for separating enantiomers if a stereoselective synthesis cannot be achieved.

The potential impact of stereocontrol is significant, as different enantiomers of a molecule can have vastly different biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages for the synthesis and manipulation of reactive compounds like this compound. Future research in this area could involve:

Safer Handling of Reactive Intermediates: Using flow reactors to generate and immediately consume reactive intermediates, minimizing the risk of hazardous accumulations.

Improved Reaction Efficiency and Control: Leveraging the precise control over reaction parameters (temperature, pressure, and reaction time) offered by flow systems to improve yields and selectivities.

Automated Synthesis and Optimization: Integrating flow reactors with automated systems for rapid reaction screening and optimization, accelerating the discovery of new transformations.

A comparison of batch versus flow synthesis for a hypothetical reaction involving this compound illustrates the potential benefits:

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Slower, potential for hotspots | Rapid and efficient |

| Safety | Higher risk with reactive intermediates | Improved safety through small reaction volumes |

| Scalability | Can be challenging | More straightforward to scale up |

| Reproducibility | Can vary between batches | High degree of consistency |

Synergistic Application of Computational and Experimental Methodologies

The interplay between computational modeling and experimental work will be crucial in unlocking the full potential of this compound. Future research will likely see a strong synergy between these two approaches:

Predicting Reactivity and Selectivity: Using quantum chemical calculations to predict the most likely sites of reaction and the stereochemical outcomes of different transformations.

Mechanism Elucidation: Combining experimental kinetic data with computational modeling to gain a detailed understanding of reaction mechanisms.

In Silico Design of Novel Catalysts: Employing computational methods to design new catalysts with enhanced activity and selectivity for reactions involving this compound.

Design of New Catalytic Systems for Specific Transformations

The development of novel catalysts will be central to advancing the chemistry of this compound. The need for catalysts that can differentiate between the various reactive sites on the molecule presents a significant challenge and a rich area for research. Future directions include:

Multifunctional Catalysts: Designing catalysts that can promote multiple transformations in a single step, leading to more efficient synthetic routes.

Photoredox Catalysis: Exploring the use of light-absorbing catalysts to enable new types of bond formations that are not possible with traditional thermal catalysis.

Enzyme-Mimicking Catalysts: Developing synthetic catalysts that mimic the high selectivity and activity of enzymes for specific transformations.

The design of such catalysts will require a deep understanding of the electronic and steric properties of this compound and its potential reaction partners.

Q & A